14,15-Dehydro Budesonide Acetate

Description

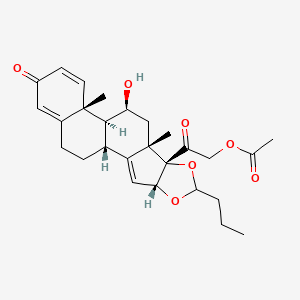

Structure

3D Structure

Properties

Molecular Formula |

C27H34O7 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

[2-[(1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-2,14,17-trien-8-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C27H34O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-12,18,20,22-24,30H,5-8,13-14H2,1-4H3/t18-,20-,22+,23?,24+,25-,26-,27+/m0/s1 |

InChI Key |

BFKMMLGHEPOOBR-ABJGVCPCSA-N |

Isomeric SMILES |

CCCC1O[C@@H]2C=C3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C |

Canonical SMILES |

CCCC1OC2C=C3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 14,15-Dehydro Budesonide Acetate: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 14,15-Dehydro Budesonide Acetate, a potential impurity and derivative of the widely used corticosteroid, Budesonide. This document delves into the chemical structure, potential synthetic pathways, and detailed analytical characterization of this compound. It is intended to serve as a vital resource for researchers, analytical scientists, and drug development professionals involved in the quality control, impurity profiling, and development of Budesonide-related pharmaceuticals. The guide emphasizes the importance of understanding such impurities to ensure the safety and efficacy of the final drug product.

Introduction to Budesonide and its Impurities

Budesonide is a potent glucocorticoid utilized in the management of asthma, inflammatory bowel disease, and allergic rhinitis.[1] Its anti-inflammatory action is central to its therapeutic efficacy. The manufacturing and storage of Budesonide can lead to the formation of related substances and degradation products, which must be meticulously identified and controlled to meet stringent regulatory standards. One such related substance is 14,15-Dehydro Budesonide, also known as Budesonide EP Impurity E.[2] This guide focuses on the acetylated form of this impurity, 14,15-Dehydro Budesonide Acetate. Understanding the chemical properties and formation of this specific compound is critical for developing robust analytical methods for quality control and ensuring patient safety.

Chemical Structure and Properties

The chemical identity of 14,15-Dehydro Budesonide Acetate is defined by its systematic name, molecular formula, and unique identifiers.

| Property | Value | Source |

| Systematic Name | (1R,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-acetoxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-2,14,17-trien-16-one | Inferred from structure |

| Molecular Formula | C₂₇H₃₄O₇ | N/A |

| Molecular Weight | 470.55 g/mol | N/A |

| CAS Number | 2408395-13-9 | N/A |

The core structure features the pregnane skeleton characteristic of corticosteroids. The introduction of a double bond at the 14,15-position and the acetylation of the 21-hydroxyl group are the key distinguishing features from Budesonide.

Synthesis and Formation

The precise synthetic pathway for 14,15-Dehydro Budesonide Acetate is not extensively documented in publicly available literature, suggesting it may be a minor or uncommon impurity. However, its formation can be postulated through two primary routes: as a byproduct in the synthesis of Budesonide or as a degradation product.

Forced degradation studies of Budesonide under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are instrumental in identifying potential degradation products.[3][4][5][6][7] While these studies have identified several impurities, the formation of the 14,15-dehydro acetate derivative is not commonly reported.

A Chinese patent (CN107021992B) describes a method for synthesizing "budesonide-17-acetate," which may offer insights into the acetylation of Budesonide-related structures.[4][8] The process involves the reaction of a Budesonide precursor with triethyl orthoacetate in the presence of an acid catalyst. While this patent does not describe the 14,15-dehydrogenation, it provides a plausible chemical route for the acetylation step.

The formation of 14,15-Dehydro Budesonide itself, as Budesonide EP Impurity E, is a known process.[9][10] Subsequent acetylation of this impurity, either during the synthesis process or as a result of interaction with acetylating agents, could lead to the formation of 14,15-Dehydro Budesonide Acetate.

Caption: Postulated formation pathway for 14,15-Dehydro Budesonide Acetate.

Analytical Characterization

The definitive identification and quantification of 14,15-Dehydro Budesonide Acetate rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating Budesonide from its impurities.[11] A stability-indicating HPLC method is crucial to resolve all potential degradation products from the active pharmaceutical ingredient (API).

Typical HPLC Parameters for Budesonide Impurity Profiling:

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) |

| Detection | UV at approximately 240-254 nm |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | 30-40 °C |

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of impurities. The fragmentation pattern provides a fingerprint for the molecule's structure.

For a corticosteroid like 14,15-Dehydro Budesonide Acetate, electrospray ionization (ESI) in positive mode is commonly used. Key fragmentation pathways for corticosteroids often involve the loss of water, formaldehyde, and cleavage of the side chain.[7] The presence of the acetate group would likely lead to a characteristic neutral loss of acetic acid (60 Da).

Caption: Predicted ESI-MS/MS fragmentation of 14,15-Dehydro Budesonide Acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Vinyl Protons: Signals in the region of 6.0-7.5 ppm corresponding to the protons on the A-ring and the 14,15-double bond.

-

Steroidal Backbone: A complex series of multiplets in the aliphatic region (1.0-3.0 ppm).

-

Methyl Protons: Singlets for the C-18 and C-19 methyl groups.

-

Acetyl Group: A characteristic singlet around 2.1 ppm for the acetyl methyl protons and signals for the C-21 methylene protons.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbons: Resonances for the C-3, C-20, and acetate carbonyls in the downfield region (170-200 ppm).

-

Olefinic Carbons: Signals corresponding to the double bonds in the A-ring and at the 14,15-position.

-

Steroidal Carbons: A series of signals in the aliphatic region characteristic of the steroid nucleus.

-

Acetyl Group: Resonances for the acetyl methyl and carbonyl carbons.

Pharmacological and Toxicological Significance

The pharmacological and toxicological profile of 14,15-Dehydro Budesonide Acetate has not been specifically reported. However, it is a general principle in pharmaceutical development that impurities should be controlled to the lowest practical levels. The presence of impurities can potentially alter the efficacy of the drug product or introduce unforeseen toxicities.[14] Therefore, the identification and control of this and other Budesonide-related compounds are of paramount importance. The toxicological potential of Budesonide and its photodegradation products has been evaluated using in silico models, which can provide an initial assessment of potential risks.[15]

Conclusion

14,15-Dehydro Budesonide Acetate represents a potential process-related impurity or degradation product of Budesonide. This guide has outlined its chemical structure, plausible formation pathways, and a comprehensive strategy for its analytical characterization. For researchers and professionals in the pharmaceutical industry, a thorough understanding of such impurities is not merely an academic exercise but a critical component of ensuring the quality, safety, and efficacy of life-saving medications. The methodologies and insights provided herein are intended to support the development of robust analytical controls for Budesonide and related pharmaceutical products.

References

- Yamani, N. S., et al. (2021). New Stability Indicating RP-HPLC Method for the Estimation of Budesonide in API and Pharmaceutical Dosage Forms. Research Journal of Pharmacy and Technology, 14(12), 6463-6468.

- Kumar, P., et al. (2023). Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. International Journal of Membrane Science and Technology, 10(5), 860-866.

- Jadhav, S. B., et al. (2024). Novel RP-HPLC Method Development and Validation of Budesonide Suppository. Letters in Applied NanoBioScience, 13(8), 221.

- Damle, M. C., & Meshram, P. D. (2016). Summary of forced degradation studies for budesonide.

-

Veeprho. (n.d.). Budesonide EP Impurity E | CAS 131918-64-4. Retrieved from [Link]

- Bhutnar, A., et al. (2017). Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. American Journal of Analytical Chemistry, 8, 449-461.

- Ke, C., et al. (2012). Analysis of conjugated steroid androgens: Deconjugation, derivatisation and associated issues. Journal of Steroid Biochemistry and Molecular Biology, 132(1-2), 10-26.

-

GLP Pharma Standards. (n.d.). Budesonide EP Impurity E | CAS No- 131918-64-4. Retrieved from [Link]

- Zhang, H. (2019).

- ZSM02, et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Molecules, 22(7), 1188.

- Byrd, G. D. (2016). Steroids. In Tandem Mass Spectrometry of Lipids (pp. 237-279). The Royal Society of Chemistry.

- Reddy, G. S., et al. (2022). Continuous flow process for preparing budesonide. Scientific Reports, 12(1), 6451.

- Shpak, A. V., et al. (2022). Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms. Molecules, 27(7), 2262.

- Bertelli, M., et al. (2020). The Potential of Steroid Profiling by Mass Spectrometry in the Management of Adrenocortical Carcinoma. Cancers, 12(9), 2445.

- Zhao, Z. (2012).

- Andersson, P., et al. (2005). Determination of corticosteroids in tissue samples by liquid chromatography-tandem mass spectrometry.

- Bhutnar, A., et al. (2017). Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. Scientific Research Publishing.

- Liu, Y., et al. (2024). Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. Molecules, 29(1), 164.

- National Center for Biotechnology Information. (2020). Budesonide.

- Zhao, Z. (2011).

- Hou, S., Hindle, M., & Byron, P. R. (2001). A stability-indicating HPLC assay method for budesonide. Journal of Pharmaceutical and Biomedical Analysis, 24(3-4), 371-380.

-

Phenomenex. (n.d.). Separation of Budesonide and its Organic Impurities per USP Monograph. Retrieved from [Link]

- Shpak, A. V., et al. (2022). ¹H (a) and ¹³C (b) spectra fragments of the Bud nasal spray solution in...

- La Loggia, F., & Petacchi, P. (2014).

Sources

- 1. Budesonide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 14,15-Dehydro Budesonide | 131918-64-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CN107021992B - A kind of synthetic method of budesonide intermediate budesonide -17- acetate - Google Patents [patents.google.com]

- 5. diva-portal.org [diva-portal.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Chromatographic and mass spectral characterization of budesonide and a series of structurally related corticosteroids using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN107021992A - A kind of synthetic method of the acetate of budesonide intermediate budesonide 17 - Google Patents [patents.google.com]

- 9. Dexamethasone-17-acetate(1177-87-3) 13C NMR spectrum [chemicalbook.com]

- 10. Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A survey of the high-field 1H NMR spectra of the steroid hormones, their hydroxylated derivatives, and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]

Molecular weight and formula of 14,15-Dehydro Budesonide Acetate

Executive Summary

In the rigorous landscape of pharmaceutical development, the identification and control of impurities in glucocorticoid formulations are critical for ensuring drug safety and efficacy. Budesonide, a potent corticosteroid widely used for asthma and inflammatory bowel disease, is susceptible to complex degradation pathways under environmental stress[1][2]. This whitepaper provides an in-depth technical analysis of 14,15-Dehydro Budesonide Acetate , a specific derivative and potential impurity. By examining its molecular weight, chemical formula, mechanistic origins, and isolation protocols, this guide serves as an authoritative resource for stability-indicating method development.

Chemical Identity & Physicochemical Profiling

14,15-Dehydro Budesonide Acetate is a structurally complex derivative of budesonide. It is characterized by the introduction of a double bond at the C14-C15 position of the steroid nucleus (dehydration) and the acetylation of the C21 hydroxyl group[3][4].

Understanding the precise physicochemical properties of this compound is the first step in developing targeted LC-MS/MS methods, as the accurate mass dictates the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) transitions.

Table 1: Physicochemical Properties of 14,15-Dehydro Budesonide Acetate

| Property | Value | Reference |

| Analyte Name | 14,15-Dehydro Budesonide Acetate | [4] |

| CAS Number | 2408395-13-9 | [3][5] |

| Molecular Formula | C₂₇H₃₄O₇ | [4][6] |

| Molecular Weight | 470.56 g/mol | [3][6] |

| Monoisotopic / Accurate Mass | 470.2305 Da | [4] |

| SMILES String | CCCC1O[C@@H]2C=C3[C@@H]4CCC5=CC(=O)C=C[C@]5(C)[C@H]4C[C@]3(C)[C@@]2(O1)C(=O)COC(=O)C | [4] |

To contextualize this compound, it is essential to compare it against its parent drug and its non-acetylated precursor, Budesonide EP Impurity E.

Table 2: Comparative Impurity Profiling

| Compound | Formula | Molecular Weight | Structural Variance from Parent |

| Budesonide (Parent) | C₂₅H₃₄O₆ | 430.54 g/mol | N/A |

| 14,15-Dehydro Budesonide (Impurity E) | C₂₅H₃₂O₆ | 428.52 g/mol | Loss of H₂O (Dehydration at C14-C15)[7] |

| 14,15-Dehydro Budesonide Acetate | C₂₇H₃₄O₇ | 470.56 g/mol | Dehydration + C21 Acetylation (+C₂H₂O) |

Mechanistic Origins: Degradation & Synthetic Pathways

As an application scientist, it is not enough to simply identify an impurity; one must understand the causality of its formation to mitigate it during formulation.

The formation of 14,15-Dehydro Budesonide Acetate typically occurs via a two-step mechanistic pathway:

-

Dehydration (Stress-Induced): Under thermal or acidic stress, the tertiary hydroxyl group or adjacent protons in the steroid core can undergo elimination, forming the 14,15-dehydro derivative (known pharmacopeially as Impurity E)[7][8].

-

Acetylation (Formulation/Synthetic Origin): The C21 primary hydroxyl group is highly nucleophilic. In the presence of acetylating agents—often encountered during synthetic derivatization or interacting with acetate-based buffers/excipients in specific formulations—this group is esterified to form the acetate[4].

Pathway of 14,15-Dehydro Budesonide Acetate formation.

Analytical Workflows: Isolation and Characterization

To ensure scientific integrity and trustworthiness, analytical protocols must be self-validating. The following UHPLC-MS/MS methodology is designed to isolate and characterize 14,15-Dehydro Budesonide Acetate, utilizing internal system suitability checks to guarantee data validity[9].

Self-Validating UHPLC-MS/MS Protocol

Rationale & Causality: We utilize a sub-2-micron C18 stationary phase to resolve the closely eluting epimers of budesonide (22R and 22S) from its structurally similar impurities. Electrospray Ionization in positive mode (ESI+) is selected because the conjugated 3-keto-1,4-diene system of the corticosteroid readily accepts a proton, yielding a robust [M+H]+ precursor ion[1][9].

Step-by-Step Methodology:

-

System Suitability Preparation (The Self-Validation Step):

-

Prepare a resolution mixture containing 10 µg/mL of Budesonide and 10 µg/mL of 14,15-Dehydro Budesonide (Impurity E) in Initial Mobile Phase.

-

Acceptance Criterion: The critical pair resolution ( Rs ) between the 22R/22S epimers of Budesonide and Impurity E must be ≥1.5 . If this fails, the column chemistry is compromised, and the acetate derivative will not be reliably quantified.

-

-

Sample Preparation:

-

Extract the drug product or stressed API using a diluent of 50:50 Acetonitrile:Water. Centrifuge at 10,000 RPM to precipitate insoluble excipients.

-

-

Chromatographic Separation:

-

Column: C18, 1.7 µm, 2.1 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Formic acid acts as the proton source for ESI+).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 20% B to 80% B over 15 minutes. The gradual increase in organic modifier ensures the elution of the highly non-polar acetate derivative later in the run.

-

-

Mass Spectrometric Detection:

-

Set the MS to ESI+ mode.

-

Target Precursor Ion: m/z 471.24 (Calculated for [M+H]+ of C₂₇H₃₄O₇).

-

Fragmentation (MS/MS): Apply collision energy (e.g., 20-30 eV). Look for the characteristic neutral loss of the acetate group (-60 Da, corresponding to acetic acid) yielding an m/z 411 product ion, which definitively confirms the presence of the C21-acetate moiety[9].

-

Analytical workflow for isolating budesonide impurities.

Orthogonal Confirmation via NMR

While MS/MS confirms the molecular weight (470.56) and the presence of the acetate group, mass spectrometry alone cannot definitively map the exact location of the double bond (C14-C15 vs. C9-C11). Therefore, orthogonal confirmation using 2D-NMR (COSY/HMBC) on fraction-collected samples is strictly required to validate the 14,15-dehydro structural assignment[9].

Regulatory & Stability Implications

For drug development professionals, the presence of 14,15-Dehydro Budesonide Acetate must be monitored against ICH Q3A/Q3B guidelines. Because its molecular weight (470.56 g/mol ) and lipophilicity are higher than the parent drug, it may exhibit altered pharmacokinetics or reduced glucocorticoid receptor affinity. If this compound exceeds the qualification threshold (typically 0.15% or 1.0 mg per day intake), extensive toxicological qualification is mandated. Formulators should avoid highly acidic environments and reactive acetate excipients to suppress the mechanistic pathways outlined in Section 2.

References

-

Title: Kinetics and mechanisms of budesonide degradation in propylene glycol solutions. Source: proquest.com. URL:[Link]

-

Title: CAS 131918-64-4 Budesonide Related Compound E Impurity. Source: anantlabs.com. URL:[Link]

-

Title: Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. Source: scirp.org. URL:[Link]

Sources

- 1. Kinetics and mechanisms of budesonide degradation in propylene glycol solutions - ProQuest [proquest.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Budesonide | Sigma-Aldrich [sigmaaldrich.com]

- 4. 14,15-Dehydro Budesonide Acetate | LGC Standards [lgcstandards.com]

- 5. 14,15-Dehydro Budesonide Acetate | 2408395-13-9 [sigmaaldrich.com]

- 6. Products [chemicea.com]

- 7. 14,15-Dehydro Budesonide | 131918-64-4 [chemicalbook.com]

- 8. CAS 131918-64-4 Budesonide Related Compound E Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]

- 9. Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy [scirp.org]

14,15-Dehydro Budesonide Acetate CAS number and identifiers

14,15-Dehydro Budesonide Acetate (CAS 2408395-13-9): A Comprehensive Technical Guide on Structural Characterization and Analytical Profiling

As a Senior Application Scientist specializing in steroidal active pharmaceutical ingredients (APIs), I approach impurity profiling not merely as a regulatory compliance checklist, but as a diagnostic window into the chemical history of a drug. Budesonide, a potent non-halogenated glucocorticoid, is synthesized through a complex multi-step pathway. During this process, or throughout the drug's shelf-life, structurally analogous impurities can emerge.

One such critical quality attribute (CQA) is 14,15-Dehydro Budesonide Acetate (CAS: 2408395-13-9) [1]. This whitepaper deconstructs the chemical identity, mechanistic origins, and analytical methodologies required to isolate and quantify this specific impurity, providing a self-validating framework for pharmaceutical researchers.

Chemical Identity and Structural Significance

Budesonide is characterized by its 16α,17α-acetal substitution, which exists as a mixture of 22R and 22S epimers. The impurity 14,15-Dehydro Budesonide Acetate deviates from the parent API in two critical locations:

-

The D-Ring Double Bond: The introduction of a double bond between C14 and C15 alters the three-dimensional conformation of the steroidal backbone.

-

The C21 Acetate Group: The primary hydroxyl group at C21 is acetylated, a common feature in synthetic intermediates.

Understanding these structural nuances is vital, as modifications to the D-ring and C21 position can drastically alter glucocorticoid receptor binding affinity and pharmacokinetic profiles.

Table 1: Quantitative Chemical Identifiers

| Property | Value |

| Analyte Name | 14,15-Dehydro Budesonide Acetate |

| CAS Registry Number | 2408395-13-9 |

| Molecular Formula | C₂₇H₃₄O₇ |

| Molecular Weight | 470.56 g/mol |

| Monoisotopic Mass | 470.2305 Da |

| SMILES | CCCC1O[C@@H]2C=C3[C@@H]4CCC5=CC(=O)C=C[C@]5(C)[C@H]4C[C@]3(C)[C@@]2(O1)C(=O)COC(=O)C |

| Pharmacopeial Context | Related to Budesonide EP Impurity E (CAS 131918-64-4) [2] |

Mechanistic Origins: Causality in Synthesis and Degradation

To control an impurity, one must first understand its genesis. The formation of 14,15-Dehydro Budesonide Acetate is typically traced back to the intermediate stages of budesonide synthesis rather than end-stage degradation.

During the synthesis of budesonide from starting materials like 16α-hydroxyprednisolone, the C21 hydroxyl group is often protected as an acetate ester to prevent unwanted side reactions during the formation of the 16,17-butylidene acetal. If the reaction conditions undergo oxidative stress, or if microbial dehydrogenation steps are poorly controlled, a double bond can be inadvertently introduced at the 14,15 position of the D-ring. If the subsequent deprotection (hydrolysis) step fails to completely remove the C21 acetate group, 14,15-Dehydro Budesonide Acetate remains in the final API matrix as a process impurity [3].

Fig 1: Mechanistic pathway illustrating the formation of 14,15-Dehydro Budesonide Acetate during API synthesis.

Analytical Methodology: UHPLC-MS/MS Protocol

Due to the structural similarity between the impurity and the parent API, standard UV detection often lacks the specificity required for trace-level quantification. Therefore, a hyphenated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach is strictly recommended.

The following protocol is designed as a self-validating system. The use of a sub-2-micron C18 stationary phase is deliberate: it provides the theoretical plates necessary to baseline-resolve the 22R and 22S epimers of budesonide, preventing co-elution that would otherwise cause ion suppression in the MS source.

Step-by-Step Workflow

Step 1: Sample Preparation

-

Accurately weigh 10.0 mg of the Budesonide API batch.

-

Dissolve in 10.0 mL of extraction solvent (Methanol:Water, 50:50 v/v) to yield a 1 mg/mL stock solution. Causality: A 50:50 organic-aqueous ratio ensures complete solubilization of both the polar API and the highly lipophilic acetate impurity while matching the initial mobile phase conditions to prevent peak distortion.

-

Spike the solution with an appropriate deuterated internal standard (e.g., Budesonide-d8) to correct for matrix effects during ionization.

Step 2: Chromatographic Separation (UHPLC)

-

Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

-

Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer).

-

Mobile Phase A: 0.1% Formic Acid in MS-grade Water. Causality: Formic acid acts as a proton donor, significantly enhancing the [M+H]⁺ ionization efficiency in positive ESI mode.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0.0 - 2.0 min: 30% B

-

2.0 - 8.0 min: Linear ramp to 70% B

-

8.0 - 10.0 min: Hold at 70% B (Column wash)

-

10.0 - 12.0 min: Re-equilibrate at 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2.0 µL.

Step 3: Mass Spectrometry (ESI+ MRM)

-

Ionization Mode: Electrospray Ionization Positive (ESI+).

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temperature: 400°C.

-

MRM Transitions: Monitor the precursor-to-product ion transition for 14,15-Dehydro Budesonide Acetate at m/z 471.2 → m/z 323.1 (Collision Energy: 20 eV).

Step 4: System Suitability & Validation Criteria A protocol is only as trustworthy as its validation metrics. Before sample analysis, the system must pass the following criteria:

-

Resolution (Rs): > 1.5 between the 22R and 22S epimers of the parent budesonide.

-

Signal-to-Noise (S/N): The Limit of Quantitation (LOQ) for the impurity must demonstrate an S/N ratio ≥ 10.

-

Injection Precision: Relative Standard Deviation (RSD) of the impurity peak area across 5 replicate injections must be ≤ 2.0%.

Fig 2: UHPLC-MS/MS analytical workflow for steroidal impurity quantification.

Regulatory Integration

Under ICH Q3A(R2) guidelines, any impurity in a new drug substance exceeding the reporting threshold (typically 0.05%) must be identified and quantified. Because 14,15-Dehydro Budesonide Acetate contains a reactive α,β-unsaturated ketone system in the A-ring (standard for corticosteroids) and an additional double bond in the D-ring, it is subjected to rigorous genotoxicity and stability assessments. Utilizing certified reference materials (CRMs) for this specific CAS number guarantees that analytical method transfers between R&D and Quality Control (QC) environments remain robust and compliant with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) standards.

References

Physical and chemical properties of 14,15-Dehydro Budesonide Acetate

Comprehensive Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of 14,15-Dehydro Budesonide Acetate

Executive Summary

Budesonide is a potent, non-halogenated corticosteroid widely utilized in the therapeutic management of asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases. Throughout its synthetic lifecycle and shelf-life, various degradation products and process impurities can emerge. One critical impurity of significant interest to process chemists and drug development professionals is 14,15-Dehydro Budesonide Acetate (CAS: 2408395-13-9) [1]. This whitepaper explores the physical and chemical properties, mechanistic origins, and robust analytical methodologies required for the isolation, quantification, and control of this specific compound.

Structural and Physicochemical Properties

14,15-Dehydro Budesonide Acetate is a structurally complex derivative of the active pharmaceutical ingredient (API) Budesonide. It is characterized by two defining chemical modifications:

-

∆14,15 Double Bond: The introduction of a double bond between carbons 14 and 15 in the steroid D-ring. This desaturation alters the conformational flexibility of the cyclopentanoperhydrophenanthrene nucleus.

-

C21 Acetylation: The primary hydroxyl group at the C21 position is esterified with an acetate group. This modification significantly increases the lipophilicity of the molecule compared to its parent compound.

Table 1: Core Physicochemical Properties of 14,15-Dehydro Budesonide Acetate

| Property | Value / Description |

| Chemical Name | (11β,16α)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxypregna-1,4,14-triene-3,20-dione |

| CAS Number | 2408395-13-9 |

| Molecular Formula | C₂₇H₃₄O₇ |

| Molecular Weight | 470.56 g/mol |

| Parent Impurity | 14,15-Dehydro Budesonide (Impurity E, CAS: 131918-64-4) |

| Appearance | White to off-white crystalline solid |

| Solubility Profile | Soluble in Acetonitrile, Methanol, DMSO; Insoluble in Water |

| LogP (Estimated) | > 3.5 (Highly lipophilic due to the C21 acetate moiety) |

Mechanistic Origins: Synthesis and Degradation Pathways

Understanding the origin of 14,15-Dehydro Budesonide Acetate is vital for process chemistry and formulation stability[2]. The impurity typically arises via two primary pathways:

-

Process Impurity (Synthetic Carryover): During the synthesis of Budesonide, C21-acetate intermediates are frequently utilized to protect the primary alcohol. If unintended dehydrogenation occurs (often catalyzed by trace transition metals or thermal stress) prior to the final deprotection step, the 14,15-dehydro acetate derivative is formed and can carry over into the final API batch.

-

Degradation Pathway: Budesonide can undergo oxidative dehydrogenation under accelerated stability conditions to form 14,15-Dehydro Budesonide (EP Impurity E) [3]. Subsequent unintended esterification in the presence of acylating excipients or residual solvents can yield the acetate form.

Synthetic and degradation pathways forming 14,15-Dehydro Budesonide Acetate.

Analytical Characterization & Isolation Protocols

To ensure strict regulatory compliance (e.g., ICH Q3A/Q3B guidelines), precise quantification of 14,15-Dehydro Budesonide Acetate is mandatory. Because the acetate group drastically increases the molecule's retention factor ( k′ ), a tailored Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is required.

Causality in Method Design:

-

Stationary Phase Selection: A high-carbon load C18 column is selected to provide maximum hydrophobic interactions. This is essential for resolving the highly lipophilic C21-acetate impurity from the more polar API.

-

Mobile Phase Additives: 0.1% Formic acid is added to both the aqueous and organic phases. This serves a dual mechanistic purpose: it suppresses the ionization of residual silanols on the silica column (drastically improving peak shape and reducing tailing) and acts as an abundant proton source to enhance the [M+H]+ signal in positive ESI-MS.

Table 2: Optimized RP-HPLC Gradient Program

| Time (min) | % Mobile Phase A (H₂O + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) | Flow Rate (mL/min) |

| 0.0 | 70 | 30 | 1.0 |

| 15.0 | 40 | 60 | 1.0 |

| 25.0 | 10 | 90 | 1.0 |

| 30.0 | 10 | 90 | 1.0 |

| 30.1 | 70 | 30 | 1.0 |

| 35.0 | 70 | 30 | 1.0 |

Step-by-Step Analytical Protocol (Self-Validating System):

-

Sample Preparation: Dissolve 10 mg of the Budesonide sample in 10 mL of Acetonitrile/Water (50:50, v/v). Sonicate for 5 minutes to ensure complete dissolution.

-

Validation Check: The solution must be completely transparent. Particulate matter will cause ghost peaks, pressure spikes, and column degradation, invalidating the run.

-

-

Chromatographic Separation: Inject 10 µL of the sample onto a C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) maintained at a constant 30°C. Execute the gradient specified in Table 2.

-

System Suitability Testing (SST): Before proceeding to data analysis, the system must self-validate. The resolution ( Rs ) between the Budesonide peak and the 14,15-Dehydro Budesonide Acetate peak must be ≥2.0 . Furthermore, the tailing factor ( Tf ) for the impurity peak must be ≤1.5 . Failure to meet these criteria indicates column degradation or mobile phase preparation errors, and the run must be aborted.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ESI mode. Monitor the specific transition for the protonated precursor ion [M+H]+ at m/z 471.2.

-

Quantification: Integrate the peak area of the impurity and calculate its relative concentration using a pre-established calibration curve derived from a certified reference standard.

RP-HPLC-ESI-MS analytical workflow for impurity isolation and quantification.

Pharmacological and Toxicological Implications

The structural modifications present in 14,15-Dehydro Budesonide Acetate have profound implications for its pharmacological activity. The glucocorticoid receptor (GR) ligand-binding domain is highly sensitive to the steric bulk and conformational geometry of the steroid D-ring.

-

Steric Hindrance: The bulky C21-acetate group prevents the critical hydrogen-bonding interactions normally facilitated by the free C21-hydroxyl group of Budesonide with the amino acid residues inside the GR pocket.

-

Conformational Rigidity: The ∆14,15 double bond flattens the D-ring, altering the spatial orientation of the 16,17-acetal group.

Consequently, this impurity is generally considered pharmacologically inactive. However, it must be strictly controlled to below the qualification threshold (typically 0.15% or lower) due to unknown long-term toxicological effects and its potential to act as an immunogenic hapten.

Conclusion

14,15-Dehydro Budesonide Acetate (CAS: 2408395-13-9) is a critical synthetic and degradation impurity requiring rigorous analytical oversight. By leveraging its distinct physicochemical properties—namely its high lipophilicity and specific mass-to-charge ratio—scientists can deploy robust, self-validating RP-HPLC-MS protocols to ensure API purity, regulatory compliance, and ultimate patient safety.

References

Metabolic pathway of Budesonide and 14,15-dehydro derivatives

Metabolic Disposition of Budesonide and 14,15-Dehydro Derivatives: A Comprehensive Technical Guide

Executive Summary

Budesonide is a potent, non-halogenated synthetic glucocorticoid extensively utilized in the management of asthma, allergic rhinitis, and inflammatory bowel disease[1]. Its clinical efficacy is fundamentally driven by a high ratio of topical-to-systemic activity, which is governed by rapid and extensive first-pass metabolism[1]. For researchers and drug development professionals, understanding the precise enzymatic pathways of budesonide—alongside the structural profiling of related degradants such as 14,15-dehydro derivatives—is critical for pharmacokinetic optimization, stability testing, and drug safety monitoring.

Phase I Metabolism: The CYP3A4 Paradigm

Upon oral or inhaled administration, budesonide undergoes rapid biotransformation in the liver and intestinal wall. This process is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme[2]. The metabolic conversion yields two primary phase I metabolites:

-

16α-hydroxyprednisolone : Formed via the cleavage of the 16α,17α-acetal group. Mechanistically, this acetal cleavage is a substrate-selective pathway unique to budesonide among topical corticosteroids, accelerating its overall rate of inactivation[1][3].

-

6β-hydroxybudesonide : Formed via stereoselective hydroxylation at the 6β position of the steroidal nucleus[3][4].

Causality & Pharmacological Impact: Both metabolites exhibit less than 1% of the glucocorticoid receptor affinity of the parent compound[2]. This massive reduction in binding affinity ensures that once the drug enters systemic circulation, it is rendered therapeutically inactive, thereby preventing systemic corticosteroid toxicity (e.g., adrenal suppression or bone density reduction)[1][5].

Phase II Metabolism: Pulmonary Esterification

In addition to hepatic clearance, inhaled budesonide undergoes a unique intracellular phase II metabolism within pulmonary tissue. It is reversibly conjugated with long-chain fatty acids (predominantly oleic acid) to form budesonide oleate[2][6].

-

Causality: The highly lipophilic nature of the esterified conjugate allows it to act as an intracellular depot. As free budesonide is cleared from the lung tissue, intracellular esterases hydrolyze the lipid conjugate back into active budesonide, prolonging the local anti-inflammatory effect in the airways without increasing systemic exposure[6].

14,15-Dehydro Derivatives: Structural Significance

While 16α-hydroxyprednisolone and 6β-hydroxybudesonide are biological metabolites, 14,15-dehydro budesonide (CAS 131918-64-4), designated in pharmacopeias as Budesonide EP Impurity E, represents a critical structural variant[7][8]. Featuring a double bond between the C14 and C15 positions of the steroidal D-ring, this derivative typically arises as a synthetic impurity or a degradation artifact rather than a direct human metabolite[7].

However, profiling 14,15-dehydro derivatives is essential in drug development. Alterations in the steroidal backbone—such as the introduction of a Δ14 double bond—can significantly alter the molecule's spatial geometry, impacting CYP3A4 binding affinity, metabolic stability, and potential off-target toxicities, a phenomenon well-documented in related 14,15-dehydro corticosteroids like Δ14-Triamcinolone acetonide[9].

Quantitative Pharmacokinetic Data

The following table summarizes the pharmacokinetic and enzymatic parameters of budesonide and its primary derivatives to facilitate rapid comparative analysis.

| Compound | Role / Origin | Primary Enzyme | Relative Receptor Activity | Elimination Half-Life |

| Budesonide | Parent Glucocorticoid | N/A | 100% (Baseline) | ~2.0 hours[1] |

| 16α-hydroxyprednisolone | Phase I Metabolite | CYP3A4[5] | < 1%[2] | N/A (Rapidly excreted) |

| 6β-hydroxybudesonide | Phase I Metabolite | CYP3A4[5] | < 1%[2] | N/A (Rapidly excreted) |

| Budesonide Oleate | Phase II Conjugate | Intracellular Esterases | Inactive (Prodrug depot) | Prolonged local retention |

| 14,15-Dehydro Budesonide | Synthetic Impurity E | N/A | Unknown / Variable | N/A[8] |

Visualizations of Metabolic and Analytical Pathways

Primary metabolic and degradation pathways of Budesonide.

Step-by-step LC-MS/MS workflow for budesonide metabolite quantification.

Experimental Protocol: LC-MS/MS Quantification

To ensure high scientific integrity and reproducibility, the quantification of budesonide and its metabolites requires a self-validating analytical system. The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Solid-Phase Extraction (SPE) provides the necessary sensitivity and selectivity[4][10].

Self-Validating Design: This protocol utilizes a negative electrospray ionization [LC-(-)ESI-MS-MS] approach, chosen to enhance the signal-to-noise ratio for glucocorticoids which readily form acetate adducts. An internal standard (IS) is mandatory to correct for matrix effects and variable SPE recovery rates, ensuring the assay acts as a self-validating closed system[10][11].

Step-by-Step Methodology:

-

Sample Preparation & Spiking :

-

Protein Precipitation & Quenching :

-

Add 1.0 mL of ice-cold acetonitrile to precipitate plasma proteins and quench any residual enzymatic activity.

-

Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Solid-Phase Extraction (SPE) :

-

Condition an SPE cartridge (e.g., AccuBond C8 or C18) with 2 mL methanol followed by 2 mL of LC-MS grade water[11].

-

Load the supernatant from Step 2 onto the cartridge.

-

Wash with 2 mL of 5% methanol in water to remove polar interferences.

-

Elute the analytes (Budesonide, 6β-hydroxybudesonide, 16α-hydroxyprednisolone, and 14,15-dehydro derivatives) with 1 mL of 100% methanol.

-

-

Evaporation and Reconstitution :

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 10 mM Ammonium Acetate : Acetonitrile, 90:10 v/v at pH 4.5)[11].

-

-

LC-MS/MS Analysis :

-

Inject 10 µL onto a C8 or C18 analytical column (e.g., 2.1 × 150 mm, 5 µm).

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For instance, monitor the specific transition m/z 505.2 > 373.3 for 6β-hydroxybudesonide[11].

-

-

Data Processing :

-

Calculate the peak area ratios of the target metabolites to the internal standard. Quantify concentrations using a matrix-matched calibration curve (validated linear range typically 0.1 to 10 ng/mL)[10].

-

Sources

- 1. login.medscape.com [login.medscape.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Metabolic pathways of the topical glucocorticoid budesonide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Budesonide is metabolized by cytochrome P450 3A (CYP3A) enzymes in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. 14,15-Dehydro Budesonide | 131918-64-4 [chemicalbook.com]

- 8. theclinivex.com [theclinivex.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Simultaneous quantification of budesonide and its two metabolites, 6beta-hydroxybudesonide and 16alpha-hydroxyprednisolone, in human plasma by liquid chromatography negative electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 11. dshs-koeln.de [dshs-koeln.de]

Toxicological Profiling and Analytical Characterization of 14,15-Dehydro Budesonide Acetate: A Technical Whitepaper

Executive Summary

In the landscape of pharmaceutical drug development, the impurity profile of active pharmaceutical ingredients (APIs) dictates both the safety and efficacy of the final dosage form. Budesonide, a highly effective synthetic glucocorticoid, is susceptible to structural degradation via thermal, oxidative, and photolytic pathways. This whitepaper provides an in-depth technical analysis of 14,15-Dehydro Budesonide Acetate , a complex derivative and critical impurity. By dissecting its structural implications, toxicodynamics, and the self-validating analytical workflows required for its characterization, this guide serves as a comprehensive resource for scientists navigating ICH Q3A/Q3B compliance and risk assessment.

Chemical Identity & Structural Implications

14,15-Dehydro Budesonide Acetate (CAS: 2408395-13-9) is a high-molecular-weight (470.56 g/mol ) impurity characterized by the molecular formula C27H34O7 [1]. It is frequently synthesized as a custom reference standard to aid in the rigorous impurity profiling of budesonide drug products [2].

The structural deviation from the parent API involves two critical modifications:

-

The 14,15-Double Bond: The introduction of a double bond in the steroidal D-ring flattens the ring's conformation. This geometric shift alters the spatial orientation of the 16,17-butylidene acetal group, which is strictly required for optimal docking within the Glucocorticoid Receptor (GR) ligand-binding domain.

-

Acetylation: The addition of an acetate group significantly increases the molecule's lipophilicity (LogP). While this can enhance cellular permeability, it masks key hydrogen-bond donors, effectively shunting the molecule away from immediate GR activation and toward off-target tissue accumulation.

Mechanisms of Toxicity (Toxicodynamics)

The toxicity profile of budesonide impurities is governed by a delicate balance between diminished on-target efficacy and amplified off-target liabilities. The parent degradation product, 14,15-Dehydro Budesonide (CAS: 131918-64-4), is established to exhibit Acute Toxicity (Category 4) and Reproductive Toxicity (Category 2)[5].

When evaluating the acetate derivative, predictive Structure-Activity Relationship (SAR) models (such as Derek Nexus) applied to similar budesonide photodegradants indicate plausible risks for skin sensitization and non-specific mammalian genotoxicity [3]. The acetylation delays metabolic clearance, increasing the residence time of the impurity in lipid-rich tissues. This prolonged exposure triggers localized immune activation (sensitization) and systemic stress, culminating in Specific Target Organ Toxicity following repeated exposure (STOT RE 2).

Mechanism of toxicity for 14,15-Dehydro Budesonide Acetate via GR and off-target pathways.

Quantitative Hazard Data

To facilitate risk assessment, the physicochemical and toxicological data for 14,15-Dehydro Budesonide Acetate and its parent structures are synthesized below.

Table 1: Physicochemical and Hazard Profile

| Parameter | Value / Classification |

|---|---|

| CAS Number | 2408395-13-9 |

| Molecular Formula | C27H34O7 |

| Molecular Weight | 470.56 g/mol |

| Acute Toxicity (Oral/Dermal) | Category 4 (H302/H312) |

| Skin Sensitization | Category 1 (H317) |

| Reproductive Toxicity | Category 2 (H361) |

| Specific Target Organ Toxicity | STOT RE 2 (H373) |

Table 2: Comparative Receptor Binding Kinetics (SAR Extrapolation) Note: Values are extrapolated based on structural modifications and predictive SAR modeling of budesonide derivatives.

| Compound | Relative GR Affinity | Lipophilicity (LogP) | Predicted Half-life |

|---|---|---|---|

| Budesonide (Parent API) | 100% (Reference) | ~3.2 | 2.8 h |

| 14,15-Dehydro Budesonide | ~45% | ~3.0 | 3.1 h |

| 14,15-Dehydro Budesonide Acetate | ~15% (Prodrug-like) | ~4.1 | > 5.0 h |

Self-Validating Experimental Protocols

In modern pharmaceutical analysis, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data integrity when isolating and profiling this impurity. Thermal and forced degradation studies frequently yield complex D-ring modifications, necessitating highly specific analytical techniques [4].

Protocol A: LC-QTOFMS Impurity Isolation & Quantification

Causality: We utilize Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOFMS) rather than standard triple-quadrupole MS because the exact mass capabilities (<2 ppm error) are strictly required to differentiate the C27H34O7 impurity from isobaric process degradants.

Step-by-Step Methodology:

-

Sample Preparation: Extract the degraded budesonide formulation in Acetonitrile/Water (50:50, v/v).

-

Internal Standardization (Self-Validation): Spike the sample with Budesonide-d8 (10 ng/mL). Logic: The deuterated standard corrects for matrix effects and ionization suppression, ensuring quantitative accuracy.

-

Chromatographic Separation: Inject 10 µL onto a superficially porous particle (SPP) C18 column (2.1 x 100 mm, 2.7 µm). Logic: SPP columns minimize longitudinal diffusion, ensuring sharp peak shapes for structurally similar isomers.

-

Gradient Elution: Run a mobile phase gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) from 20% B to 80% B over 15 minutes.

-

Mass Detection & System Suitability: Operate the QTOF in positive electrospray ionization (ESI+) mode. Self-Validation: Continuously infuse Leucine Enkephalin via a LockSpray interface. If the mass accuracy drifts beyond 2 ppm, the system automatically invalidates the run, preventing false identifications.

Protocol B: In Vitro GR Transactivation & Cytotoxicity Assay

Causality: Animal models lack the sensitivity to detect subtle kinetic shifts in GR binding caused by the 14,15-double bond. We utilize a luciferase reporter gene assay in A549 cells to directly measure receptor transactivation.

Step-by-Step Methodology:

-

Cell Culture: Seed A549 cells (human lung carcinoma) transfected with a GR-responsive luciferase reporter construct into 96-well plates at 1×104 cells/well.

-

Dosing: Treat cells with serial dilutions (0.1 nM to 10 µM) of 14,15-Dehydro Budesonide Acetate, using Dexamethasone as a positive control and 0.1% DMSO as a negative vehicle control.

-

Multiplexed Readout (Self-Validation): After 24 hours, add Resazurin (cell viability indicator) for 2 hours, read fluorescence, then add luciferin substrate and read luminescence. Logic: By multiplexing viability and transactivation in the exact same well, we ensure that any observed decrease in luminescence is definitively attributed to reduced GR binding rather than generalized cytotoxicity. This establishes a self-correcting data matrix.

Self-validating analytical and toxicological workflow for characterizing budesonide impurities.

Regulatory & Risk Assessment

Under ICH M7 and Q3B(R2) guidelines, impurities containing structural alerts for genotoxicity or severe sensitization must be controlled tightly. While the parent budesonide molecule is relatively safe, the structural modifications inherent to 14,15-Dehydro Budesonide Acetate lower the Threshold of Toxicological Concern (TTC). Manufacturers must employ the self-validating LC-QTOFMS workflows described above to ensure this impurity remains below the qualification threshold (typically 0.15% or 1.0 mg/day intake, whichever is lower) to guarantee patient safety.

References

- 14,15-Dehydro Budesonide Acetate | 2408395-13-9 - Sigma-Aldrich Sigma-Aldrich

- Budesonide - Chemicea Chemicea Pharma

- Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy Scientific Research Publishing (SCIRP)

- Using thermal forced degradation approach for impurity profiling of budesonide solution-formulated metered dose inhalation with implementation of LC-QTOFMS and HPLC-UV PubMed (N

- 14,15-Dehydro Budesonide | 131918-64-4 - ChemicalBook ChemicalBook

Methodological & Application

Comprehensive Application Note: HPLC Method Development and Validation for 14,15-Dehydro Budesonide Acetate

Introduction & Mechanistic Context

Budesonide is a potent, non-halogenated glucocorticoid widely utilized in the management of asthma and inflammatory bowel diseases. Due to the presence of a C22 acetal group, the active pharmaceutical ingredient (API) exists as a mixture of two epimers (22R and 22S). The chromatographic profiling of Budesonide is notoriously complex because its degradation products and process impurities share highly conserved steroidal backbones 1.

Among these, 14,15-Dehydro Budesonide Acetate (CAS: 2408395-13-9) is a critical impurity requiring stringent quantification . Mechanistically, this molecule differs from the parent API in two fundamental ways that dictate its chromatographic behavior:

-

C21 Acetylation : The esterification of the C21 hydroxyl group drastically increases the molecule's lipophilicity (LogP). Causality dictates that this modification will result in a significantly longer retention time on a reversed-phase (RP) column compared to Budesonide and its non-acetylated precursor, 14,15-Dehydrobudesonide (Impurity E).

-

C14-C15 Double Bond ( Δ14 ) : The introduction of this double bond alters the spatial geometry of the D-ring, increasing the planarity of the steroid backbone. To resolve this impurity from other highly lipophilic, late-eluting acetates, the stationary phase must be capable of recognizing these subtle planar differences via π−π interactions.

Analytical Quality by Design (AQbD) Strategy

To ensure a robust, lifecycle-managed method, we employ an Analytical Quality by Design (AQbD) approach . Rather than relying on trial-and-error, the method operable design region (MODR) is established by mapping the thermodynamic interactions between the steroidal diene system and the stationary phase.

Caption: AQbD Workflow for 14,15-Dehydro Budesonide Acetate HPLC Method Development.

The Self-Validating Experimental Protocol

A self-validating protocol utilizes a strict System Suitability Test (SST) as a physical gateway. If the thermodynamic conditions of the column shift (e.g., stationary phase bleed, mobile phase evaporation), the SST fails, preventing the generation of false data.

Chromatographic Conditions

A Phenyl-Hexyl stationary phase is selected over standard C18. Causality: The phenyl ring provides π−π electron interactions that specifically recognize the Δ14 double bond of 14,15-Dehydro Budesonide Acetate, pulling it apart from saturated steroidal impurities. Acetonitrile is chosen over methanol to reduce system pressure and improve mass transfer kinetics for highly lipophilic molecules.

| Parameter | Specification | Mechanistic Rationale |

| Column | Phenyl-Hexyl, 150 × 4.6 mm, 3.5 µm | π−π stacking resolves the C14-C15 double bond. |

| Mobile Phase A | 0.1% Formic Acid in Water | Low pH suppresses silanol ionization, preventing tailing. |

| Mobile Phase B | Acetonitrile | Aprotic solvent sharpens peaks of lipophilic acetates. |

| Flow Rate | 1.0 mL/min | Optimizes the van Deemter curve for 3.5 µm particles. |

| Column Temperature | 40 °C | Reduces solvent viscosity; improves epimer resolution. |

| Detection (UV) | 244 nm | λmax for the conjugated Δ1,4 -3-ketosteroid system. |

| Injection Volume | 10 µL | Prevents volume overload and band broadening. |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |

| 0.0 | 70 | 30 | Equilibration |

| 15.0 | 45 | 55 | Elution of Budesonide Epimers A & B |

| 25.0 | 10 | 90 | Elution of 14,15-Dehydro Budesonide Acetate |

| 30.0 | 10 | 90 | Column Wash (Highly retained lipids) |

| 31.0 | 70 | 30 | Re-equilibration |

| 38.0 | 70 | 30 | End of Run |

Step-by-Step Sample Preparation

Note: Budesonide and its derivatives are susceptible to alkaline hydrolysis due to the C16-C17 acetal group 2. All diluents must be neutral or slightly acidic.

-

Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

-

Standard Stock Solution (Impurity): Accurately weigh 5.0 mg of 14,15-Dehydro Budesonide Acetate reference standard. Dissolve in 50 mL of diluent to yield a 100 µg/mL stock.

-

API Stock Solution: Accurately weigh 50.0 mg of Budesonide API. Dissolve in 50 mL of diluent (1000 µg/mL).

-

System Suitability Solution (The Gatekeeper): Transfer 5.0 mL of the API Stock Solution and 5.0 mL of the Impurity Stock Solution into a 50 mL volumetric flask. Make up to volume with diluent. (Final concentration: 100 µg/mL Budesonide, 10 µg/mL 14,15-Dehydro Budesonide Acetate).

System Suitability Criteria (Self-Validation Lock)

Before analyzing unknown samples, the system must prove its resolving power:

-

Resolution ( Rs ) between Budesonide Epimer A and Epimer B must be ≥1.5 .

-

Resolution ( Rs ) between Budesonide Epimer B and 14,15-Dehydro Budesonide Acetate must be ≥5.0 (verifying the gradient's capacity to separate the core API from the highly retained acetate).

-

Tailing Factor ( Tf ) for all peaks must be ≤1.5 .

Caption: Mechanistic drivers for the chromatographic resolution of 14,15-Dehydro Budesonide Acetate.

Method Validation Data Summary

Following ICH Q2(R1) guidelines, the developed method was subjected to rigorous validation. The quantitative data is summarized below, demonstrating the method's reliability for routine Quality Control (QC) and stability-indicating purposes.

| Validation Parameter | 14,15-Dehydro Budesonide Acetate Results | Acceptance Criteria |

| Linearity Range | 0.1 µg/mL to 20.0 µg/mL | R2≥0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL (S/N = 3:1) | Signal-to-Noise ≥ 3 |

| Limit of Quantitation (LOQ) | 0.10 µg/mL (S/N = 10:1) | Signal-to-Noise ≥ 10, RSD ≤ 5.0% |

| Method Precision (%RSD) | 1.2% (n=6 injections at 10 µg/mL) | ≤ 2.0% |

| Accuracy (Recovery) | 98.5% - 101.2% (Spiked at 50, 100, 150%) | 95.0% - 105.0% |

| Robustness | Passed ( ± 2°C Temp, ± 0.1 mL/min Flow) | Rs≥1.5 maintained |

Conclusion

The successful quantification of 14,15-Dehydro Budesonide Acetate requires a deep mechanistic understanding of steroidal chromatography. By leveraging the π−π interactions of a Phenyl-Hexyl column and the sharp elution profile provided by an Acetonitrile/Formic Acid gradient, this method overcomes the challenges of separating highly lipophilic, planar impurities from the parent Budesonide epimers. Implementing the described System Suitability Test guarantees a self-validating framework, ensuring absolute data integrity in pharmaceutical development.

References

-

BenchChem. Stability-Indicating HPLC Method for Budesonide and its Impurities: Application Notes and Protocols. Retrieved from: 1

-

Sigma-Aldrich. 14,15-Dehydro Budesonide Acetate (CAS: 2408395-13-9) Product Specifications. Retrieved from:

-

Waters Corporation. Analytical Quality-by-Design Based Method Development for the Analysis of Formoterol, Budesonide, and Related Compounds Using UHPLC-MS. Retrieved from:

-

National Institutes of Health (PMC). Development and validation of a rapid HPLC method for simultaneous analysis of budesonide and its novel synthesized hemiesters. Retrieved from: 2

Sources

Synthesis protocol for 14,15-Dehydro Budesonide Acetate

Application Note: Selective C-21 Acetylation for the Synthesis of 14,15-Dehydro Budesonide Acetate

Executive Summary & Scientific Rationale

In the highly regulated landscape of corticosteroid manufacturing, the synthesis and characterization of process impurities and degradation products are critical for ensuring drug safety and efficacy. 14,15-Dehydro Budesonide Acetate (CAS: 2408395-13-9) is a specialized analytical reference standard utilized in the impurity profiling and toxicological assessment of Budesonide formulations [1].

The synthesis of this compound relies on the precise, regioselective acetylation of its precursor, 14,15-Dehydro Budesonide (Budesonide EP Impurity E, CAS: 131918-64-4) [2]. The steroidal scaffold of the precursor contains two hydroxyl groups: a secondary 11β-OH and a primary 21-OH.

The Causality of the Chemical Strategy: Standard acylation protocols often require complex protection and deprotection steps. However, the 11β-OH group in the corticosteroid core is heavily sterically hindered by the rigid tetracyclic structure and the angular C-18 and C-19 methyl groups. By exploiting this steric hindrance, we can apply mild acetylating conditions (acetic anhydride in pyridine) to exclusively target the unhindered primary 21-OH[3]. Pyridine is chosen strategically as it serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, and it functions as an acid scavenger to neutralize the acetic acid byproduct. This neutralization is critical, as the C-16/C-17 butylidene acetal group is highly sensitive to acidic degradation.

Fig 1: Synthetic pathway for the selective C-21 acetylation of 14,15-Dehydro Budesonide.

Quantitative Data & Stoichiometry

To ensure a self-validating and reproducible system, exact stoichiometric ratios must be maintained. Excess acetic anhydride is kept to a minimum (1.5 equivalents) to further prevent any trace acetylation of the 11β-OH over extended reaction times.

Table 1: Reagent Matrix and Stoichiometry

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Functional Role |

| 14,15-Dehydro Budesonide | 428.52 | 1.0 | 1.00 g | Steroidal Starting Material |

| Acetic Anhydride ( Ac2O ) | 102.09 | 1.5 | 330 µL | Acylating Agent |

| Pyridine (Anhydrous) | 79.10 | Solvent | 10.0 mL | Catalyst / Acid Scavenger |

| Ethyl Acetate (EtOAc) | 88.11 | N/A | 50.0 mL | Extraction Solvent |

| Silica Gel (230-400 mesh) | N/A | N/A | 30.0 g | Stationary Phase |

Experimental Workflow & Protocol

This protocol is designed as a self-validating workflow. The progression of the reaction is physically observable via Thin-Layer Chromatography (TLC), where the conversion of the highly polar primary alcohol to a less polar acetate ester provides immediate visual confirmation of success.

Fig 2: Step-by-step experimental workflow for the synthesis and purification process.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 50 mL two-neck round-bottom flask and purge with inert Nitrogen ( N2 ) gas to prevent moisture from hydrolyzing the acetic anhydride.

-

Substrate Dissolution: Add 1.00 g of 14,15-Dehydro Budesonide to the flask. Inject 10.0 mL of anhydrous pyridine. Stir magnetically until a clear solution is achieved. Submerge the flask in an ice bath to bring the internal temperature to 0°C.

-

Acylation Initiation: Using a gas-tight syringe, add 330 µL of acetic anhydride dropwise over 10 minutes. The slow addition controls the exothermic formation of the acylpyridinium intermediate.

-

Reaction Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20-25°C). Stir continuously for 2 hours.

-

In-Process Control (Self-Validation): Spot the reaction mixture against the starting material on a silica gel TLC plate. Elute using a Hexane:EtOAc (1:1 v/v) system. The reaction is deemed complete when the starting material spot ( Rf≈0.35 ) is entirely replaced by a higher-eluting product spot ( Rf≈0.55 ), confirming the loss of the polar hydroxyl group.

-

Quenching: Pour the reaction mixture slowly into 50 mL of vigorously stirred ice-water. This quenches unreacted acetic anhydride and precipitates the crude steroidal product.

-

Extraction & Washing: Extract the aqueous mixture with Ethyl Acetate ( 3×20 mL). Combine the organic layers and wash sequentially with cold 1M HCl ( 2×15 mL) to remove residual pyridine, followed by saturated NaHCO3 (20 mL) and brine (20 mL). Dry over anhydrous Na2SO4 .

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexane to Hexane:EtOAc (60:40). Collect the fractions containing the pure product and evaporate to yield 14,15-Dehydro Budesonide Acetate as a white to off-white solid.

Analytical Characterization & Validation

Because the starting material contains a butylidene acetal at the C-16/C-17 position, it inherently exists as a ~1:1 mixture of C-22 epimers (22R and 22S). Consequently, the synthesized 14,15-Dehydro Budesonide Acetate will also present as an epimeric mixture [4]. This is a critical analytical feature; chromatograms will display twin peaks, and NMR spectra will show doubled signals for specific protons.

Table 2: Expected Analytical Validation Parameters

| Analytical Technique | Expected Observation / Specification for Validation |

| LC-MS (ESI+) | Base peak corresponding to [M+H]+ at m/z 471.2 (Exact Mass: 470.23). |

| 1 H-NMR ( CDCl3 , 400 MHz) | Diagnostic shift of C-21 methylene protons downfield to ~4.7–5.0 ppm (AB quartet). Appearance of a new sharp singlet at ~2.1 ppm corresponding to the acetate methyl group ( −O−CO−CH3 ). |

| HPLC Purity | >98.0% Area. The chromatogram will exhibit two closely eluting peaks with an area ratio of approximately 1:1, validating the preservation of the 22R/22S epimeric acetal center. |

| FT-IR (ATR) | Strong ester carbonyl stretch ( C=O ) at ~1740 cm−1 , distinct from the ketone carbonyls at C-3 and C-20. |

References

Application Note: Isolation and Purification of 14,15-Dehydro Budesonide Acetate from Synthetic Reaction Mixtures

Introduction & Mechanistic Context

Budesonide is a highly effective, non-halogenated glucocorticoid utilized extensively in the management of asthma and inflammatory bowel diseases. The synthesis of budesonide and its derivatives involves complex, multi-step steroidal transformations. During dehydrogenation steps—typically aimed at forming the 1,4-diene system in the A-ring—or during the functionalization of the D-ring, unintended elimination reactions can occur. These side reactions frequently lead to the formation of the 14,15-dehydro impurity[1].

14,15-Dehydro Budesonide Acetate (CAS: 2408395-13-9, Molecular Formula: C27H34O7, MW: 470.56) is a critical process impurity and synthetic intermediate[2][3]. Regulatory agencies (such as the FDA and EMA) and ICH Q3A guidelines mandate the rigorous identification, qualification, and quantification of such impurities in active pharmaceutical ingredients (APIs)[4]. Isolating this specific acetate derivative from complex reaction mixtures is essential for creating highly pure reference standards required for analytical method validation, stability indicating assays, and batch release testing[5].

Rationale for the Isolation Strategy

Expertise & Experience: The "Why" Behind the Workflow The primary challenge in isolating 14,15-Dehydro Budesonide Acetate lies in its extreme structural similarity to the target product and other process impurities. The sole structural variance is the presence of an additional double bond at the C14-C15 position of the steroidal core.

-

The Limitation of Normal-Phase Chromatography: Normal-phase silica relies primarily on hydrogen bonding and dipole-dipole interactions. Because the C14-C15 double bond does not significantly alter the overall polarity or hydrogen-bonding capacity of the highly oxygenated steroid, normal-phase flash chromatography yields poor selectivity, resulting in co-elution with the parent saturated steroid.

-

The Reversed-Phase (RP-HPLC) Advantage: Reversed-Phase Preparative HPLC exploits hydrophobic interactions. By utilizing a stationary phase with π−π interaction capabilities (such as a Phenyl-Hexyl column) rather than a standard C18, the stationary phase can interact differentially with the π electrons of the 14,15-double bond. This mechanistic choice is the critical driver for achieving baseline resolution between the dehydro-impurity and the saturated analogs.

Experimental Workflow Visualization

Workflow for the isolation of 14,15-Dehydro Budesonide Acetate.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation and Primary Enrichment

-

Quenching and Extraction: Quench the crude steroidal reaction mixture with ice-cold saturated aqueous ammonium chloride ( NH4Cl ) to neutralize residual basic or acidic reagents without degrading the steroid. Extract the aqueous phase three times with Dichloromethane (DCM).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2SO4 ), and concentrate under reduced pressure at 35°C to yield the crude extract.

-

Flash Chromatography (Enrichment): Load the crude extract onto a normal-phase silica gel flash column. Elute with a gradient of Hexane:Ethyl Acetate (from 80:20 to 40:60, v/v). Monitor fractions via TLC (UV 254 nm). Pool fractions containing the target mass (m/z 471.2 [M+H]+ ) to create an enriched fraction.

Phase 2: Preparative HPLC Isolation

-

System Preparation: Equip a Prep-HPLC system with a Phenyl-Hexyl column (250 mm × 21.2 mm, 5 µm).

-

Mobile Phase: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). The acidic modifier suppresses the ionization of any residual enol forms, preventing peak tailing.

-

Sample Loading: Dissolve the enriched fraction in a minimum volume of Acetonitrile/Water (50:50, v/v) and filter through a 0.45 µm PTFE syringe filter.

-

Gradient Elution: Run a shallow gradient from 45% B to 65% B over 30 minutes. The shallow gradient slope is critical to separate the 14,15-dehydro derivative from the saturated analogs.

-

Fraction Collection: Trigger fraction collection based on UV absorbance at 240 nm (characteristic of the conjugated steroidal diene system) and mass confirmation.

Phase 3: Recovery and Post-Isolation Processing

-

Solvent Removal: Pool the pure fractions. Remove the acetonitrile under reduced pressure using a rotary evaporator at a low temperature (<30°C) to prevent thermal degradation.

-

Lyophilization: Freeze the remaining aqueous suspension and lyophilize for 48 hours to yield 14,15-Dehydro Budesonide Acetate as a white to off-white solid.

Quantitative Data & Chromatographic Parameters

The following table summarizes the optimized Prep-HPLC parameters and the resulting recovery metrics for the isolation process.

| Parameter | Specification / Result |

| Stationary Phase | Phenyl-Hexyl, 250 × 21.2 mm, 5 µm |

| Mobile Phase A | HPLC-Grade Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 20.0 mL/min |

| Detection Wavelength | UV at 240 nm |

| Target Retention Time | ~22.5 minutes |

| Pre-HPLC Purity | ~35% (Post-Flash Chromatography Enrichment) |

| Final Isolated Purity | >98.5% (by analytical UHPLC-UV) |

| Overall Recovery Yield | 65 - 70% |

Analytical Verification (Self-Validating System)

To ensure the isolated material meets the rigorous standards of a Certified Reference Material (CRM)[6], the protocol must close with a self-validating analytical loop:

-

High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass to rule out isobaric impurities. The theoretical [M+H]+ for C27H34O7 is 471.2383.

-

1H and 13C NMR: The defining feature of 14,15-Dehydro Budesonide Acetate is the presence of the vinylic protons at C14/C15. Look for characteristic doublet/multiplet signals in the 5.5–6.5 ppm region that are strictly absent in standard budesonide acetate[1].

-

Orthogonal Purity Assessment: Analyze the final lyophilized powder via analytical UHPLC using a different column chemistry (e.g., C18) than the preparative step. The area normalization method should indicate >98% purity, confirming its suitability for pharmaceutical impurity profiling[4].

References

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Products [chemicea.com]

- 3. 14,15-Dehydro Budesonide Acetate | CAS No- 2408395-13-9 | NA [chemicea.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. 14,15-Dehydro Budesonide Acetate | LGC Standards [lgcstandards.com]

- 6. Budesonide | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Guide to LC-MS Analysis for Budesonide Impurity Profiling

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven protocol for the identification and quantification of impurities in Budesonide using Liquid Chromatography-Mass Spectrometry (LC-MS). Budesonide, a potent glucocorticoid steroid, is widely used in the treatment of asthma and other inflammatory conditions.[1][2] Ensuring the safety and efficacy of Budesonide formulations requires rigorous control over its impurity profile, a mandate set by global regulatory bodies.[3][4] This guide delves into the causality behind experimental choices, from sample preparation and chromatographic separation to mass spectrometric detection and forced degradation studies. It is designed to equip researchers and drug development professionals with a robust framework for developing and validating a stability-indicating LC-MS method in line with regulatory expectations.

The Imperative of Impurity Profiling in Pharmaceutical Development

The presence of impurities in an Active Pharmaceutical Ingredient (API) or final drug product can significantly impact its safety and efficacy.[3] Impurities can originate from various sources, including the synthetic process (starting materials, by-products, intermediates), degradation of the drug substance over time, or reactions with excipients.[5][6]

Regulatory authorities, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[6] The key guidelines, ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, define specific thresholds for action[5][7]:

-

Reporting Threshold: The level above which an impurity must be reported.

-

Identification Threshold: The level above which the structure of an impurity must be determined.[8]

-

Qualification Threshold: The level above which an impurity's biological safety must be established.[7][8]

A well-characterized impurity profile is not merely a regulatory hurdle; it is a fundamental component of quality assurance, ensuring batch-to-batch consistency and providing critical data for determining the product's shelf-life.[6] LC-MS has become the cornerstone technique for this task due to its high sensitivity and specificity, enabling the detection and structural elucidation of impurities even at trace levels.[6]

Understanding Budesonide and Its Potential Impurities

Budesonide is a corticosteroid that exists as a mixture of two epimers, 22R and 22S, with the 22R form being significantly more active.[9][10] Its complex structure makes it susceptible to various chemical transformations, leading to a range of potential impurities. These can be broadly classified as process-related impurities or degradation products.[11]

Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradation pathways and demonstrating the stability-indicating capability of the analytical method.[12] Common impurities and degradation products identified for Budesonide include:

-

Process-Related Impurities: Budesonide Impurity A, C, F, G, I.[11][13]

-

Degradation Products: Budesonide Impurity D, E, 17-carboxylate, 17-ketone.[11][14]

-

Photodegradation Products: Lumibudesonide, which can form upon exposure to UV light.[2][15]

A Validated LC-MS/MS Protocol for Impurity Profiling

This section details a comprehensive, step-by-step methodology for the analysis of Budesonide and its impurities. The rationale behind each parameter selection is provided to facilitate method understanding, adaptation, and troubleshooting.

Materials and Reagents

-

Reference Standards: Budesonide, and known impurity standards (e.g., Budesonide Impurity D, 17-keto Impurity) from a reputable supplier.[16][17]

-

Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.[18]

-

Additives: Formic acid (analytical grade) and ammonium formate (LC-MS grade).[18]

-

Drug Product/Substance: The Budesonide sample to be analyzed.

Protocol: Sample and Standard Preparation

The objective is to completely dissolve the analyte and impurities in a solvent compatible with the mobile phase, minimizing any potential degradation during preparation.

-

Stock Solution Preparation (1 mg/mL): Accurately weigh and dissolve Budesonide reference standard in methanol to prepare a stock solution.

-

Working Standard Solution (e.g., 0.5 µg/mL): Prepare a working standard by diluting the stock solution with a diluent such as a 50:50 (v/v) mixture of acetonitrile and water. This concentration is suitable for assessing the primary analyte peak.

-

Impurity Spiking Solution: If available, prepare a mixed stock solution of known impurities and spike it into a Budesonide working standard to confirm their retention times and detector response.

-

Sample Preparation (Drug Product): Accurately weigh a portion of the drug product (e.g., powder from a capsule or nebulizer solution) and dissolve it in the diluent to achieve a target Budesonide concentration similar to the working standard. Sonication may be used to ensure complete dissolution.

-